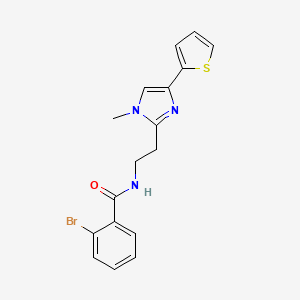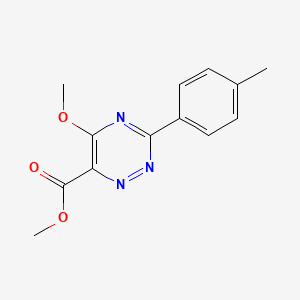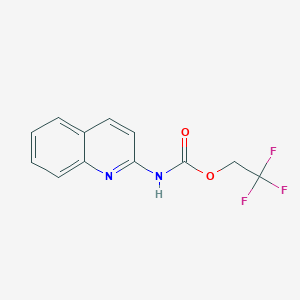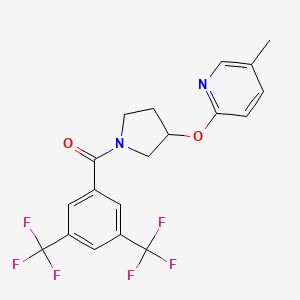![molecular formula C21H23NO6S B2463395 1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-54-6](/img/structure/B2463395.png)
1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chroman ring fused to a piperidine ring, with a sulfonyl group attached to a dimethoxyphenyl moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
The synthesis of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl group. One common synthetic route involves the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative, often using a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one include other spirocyclic sulfonyl derivatives, such as:
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the dimethoxyphenyl sulfonyl group, resulting in different chemical and biological properties.
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[indoline-2,4’-piperidin]-4-one: Features an indoline ring instead of a chroman ring, affecting its reactivity and biological activity.
The uniqueness of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1'-(3,4-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-19-8-7-15(13-20(19)27-2)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRLTDRGOKQQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)



![3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide](/img/structure/B2463322.png)


![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2463328.png)
![2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2463329.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2463330.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2463335.png)
